6-Chloroquinoline-3-sulfonyl chloride
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Overview
Description
6-Chloroquinoline-3-sulfonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a sulfonyl chloride group in the 6-chloroquinoline structure makes it a valuable intermediate for various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloroquinoline-3-sulfonyl chloride typically involves the chlorination of quinoline derivatives followed by sulfonylation. One common method includes the reaction of 6-chloroquinoline with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and sulfonylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex quinoline derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Complex Quinoline Derivatives: Formed through coupling reactions
Scientific Research Applications
6-Chloroquinoline-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anticancer, antimalarial, and antimicrobial agents.
Industry: Applied in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloroquinoline-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of bioactive compounds and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroquinoline-3-carboxylic acid
- 6-Chloroquinoline-3-sulfonic acid
- 6-Bromoquinoline-3-sulfonyl chloride
Uniqueness
6-Chloroquinoline-3-sulfonyl chloride is unique due to the presence of both the chloro and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
6-chloroquinoline-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRLIYMLSDEFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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